![molecular formula C24H23N5O3S B2721688 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021054-97-6](/img/structure/B2721688.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
The compound is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
GIRK Channel Activators
The compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Pain Perception
There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception . This compound, as a GIRK channel activator, could potentially be used in pain management .
Epilepsy
GIRK channels have also been linked to epilepsy . The compound could potentially be used in the treatment of epilepsy by modulating the activity of GIRK channels .
Reward/Addiction
GIRK channels are involved in reward/addiction pathways . Therefore, this compound could potentially be used in the treatment of addiction disorders .
Anxiety
GIRK channels have been implicated in anxiety disorders . As a GIRK channel activator, this compound could potentially be used in the treatment of anxiety .
Drug Metabolism and Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests potential applications in the field of drug metabolism and pharmacokinetics .
Mechanism of Action
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-16-22-20(24(30)26-14-17-6-5-10-25-13-17)12-21(18-7-3-2-4-8-18)27-23(22)29(28-16)19-9-11-33(31,32)15-19/h2-8,10,12-13,19H,9,11,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARTJJPMWITFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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